molecular formula C7H11N3O2 B070858 4-(Dimethoxymethyl)pyrimidin-2-amine CAS No. 165807-05-6

4-(Dimethoxymethyl)pyrimidin-2-amine

Cat. No. B070858
M. Wt: 169.18 g/mol
InChI Key: OQINWXZQCAIVNK-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyrimidin-2-amine is a compound in the pyrimidin-amine class. Research in this area often focuses on the synthesis and analysis of various derivatives, providing insights into their potential applications and behaviors.

Synthesis Analysis

  • A compound related to 4-(Dimethoxymethyl)pyrimidin-2-amine, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized through cyclization involving Ni(NO3)2 (Repich et al., 2017).

Molecular Structure Analysis

  • The crystal structure of a related compound, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, was determined using single-crystal X-ray diffraction (Guillon et al., 2013).

Chemical Reactions and Properties

  • A study on a similar compound, 4, 6-substituted di-(phenyl) pyrimidin-2-amines, described its synthesis and anti-inflammatory activity, which may be relevant to the chemical properties of 4-(Dimethoxymethyl)pyrimidin-2-amine (Kumar et al., 2017).

Physical Properties Analysis

  • The physical properties of related compounds can be inferred from studies like the one on 4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid, which discussed hydrogen bonding and supramolecular structure (Ebenezer & Muthiah, 2010).

Chemical Properties Analysis

  • The chemical properties of pyrimidin-2-amines can be complex. For example, a study on 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine discussed its synthesis and structure using various analytical techniques, which may provide insights into the chemical behavior of 4-(Dimethoxymethyl)pyrimidin-2-amine (Ogurtsov & Rakitin, 2021).

Scientific Research Applications

Application 1: Anticancer Agents

  • Summary of the Application : The compound N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which is structurally similar to 4-(Dimethoxymethyl)pyrimidin-2-amine, has been studied as a potential anticancer agent . It has been specifically investigated for its inhibitory effects on Cyclin-dependent kinase 2 (CDK2), a target for cancer treatments .
  • Methods of Application : The compound was synthesized and its inhibitory activity against CDK2 was evaluated. The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, leading to the creation of this compound .
  • Results : The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. It reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

Application 2: Anti-Inflammatory Agents

  • Summary of the Application : Pyrimidines, a class of compounds that includes 4-(Dimethoxymethyl)pyrimidin-2-amine, have been studied for their anti-inflammatory effects .
  • Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature. Their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Safety And Hazards

The safety data sheet for 4-(Dimethoxymethyl)pyrimidin-2-amine indicates that it is a substance that requires caution. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, it is advised to call a poison center .

Future Directions

While specific future directions for 4-(Dimethoxymethyl)pyrimidin-2-amine are not available, pyrimidines in general have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

4-(dimethoxymethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h3-4,6H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQINWXZQCAIVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406739
Record name 4-(dimethoxymethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)pyrimidin-2-amine

CAS RN

165807-05-6
Record name 4-(dimethoxymethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 165807-05-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 5.5 mL (41 mmol, 1.0 eq.) of dimethylformamide dimethyl acetal and 5.0 mL (41 mmol, 1.0 eq.) pyruvic aldehyde dimethyl acetal was heated at 100° C. for 16 h. Methanol was removed in vacuo to afford a brown oil. A solution of 1.8 g (45 mmol, 1.1 eq.) of sodium hydroxide in 5 mL of water was added to a solution of 4.3 g (45 mmol, 1.1 eq.) of guanidine HCl in 10 mL of water. The resulting solution was added to the above described oil. The resulting mixture was stirred at room temperature for 48 h. The mixture was filtered to provide 2.5 g (15 mmol, 36%) of 2-aminopyrimidine-4-carboxaldehyde dimethylacetal (I-8).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Borsari, D Rageot, A Dall'Asen… - Journal of medicinal …, 2019 - ACS Publications
The mechanistic target of rapamycin (mTOR) plays a pivotal role in growth and tumor progression and is an attractive target for cancer treatment. ATP-competitive mTOR kinase …
Number of citations: 27 pubs.acs.org
NH Naik, AK Sikder, RS Kusurkar - Tetrahedron Letters, 2013 - Elsevier
Two new routes were established for the synthesis of biologically active natural product annomontine utilizing Pictet–Spengler and aza-Diels–Alder reactions as key steps. …
Number of citations: 10 www.sciencedirect.com

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